1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(quinolin-2-ylthio)ethanone
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Overview
Description
1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(quinolin-2-ylthio)ethanone is a complex organic compound that features a combination of fluorinated benzoisoxazole, piperidine, quinoline, and thioether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(quinolin-2-ylthio)ethanone typically involves multiple steps:
Formation of the Benzoisoxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as a fluorinated benzamide, under acidic or basic conditions.
Piperidine Substitution: The benzoisoxazole intermediate is then reacted with piperidine, often using a nucleophilic substitution reaction.
Quinoline Attachment: The quinoline moiety is introduced via a thioether linkage, which can be formed by reacting a quinoline thiol with an appropriate electrophilic intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(quinolin-2-ylthio)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions.
Substitution: The fluorine atom on the benzoisoxazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted benzoisoxazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving its target molecules.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(quinolin-2-ylthio)ethanone would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(quinolin-2-ylthio)ethanone: can be compared with other compounds containing benzoisoxazole, piperidine, quinoline, or thioether groups.
Examples: this compound, 1
Properties
IUPAC Name |
1-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-quinolin-2-ylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2S/c24-17-6-7-20-18(13-17)23(26-29-20)16-9-11-27(12-10-16)22(28)14-30-21-8-5-15-3-1-2-4-19(15)25-21/h1-8,13,16H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYZYAQYGUFMMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NOC3=C2C=C(C=C3)F)C(=O)CSC4=NC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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